
2-Methyl Methcathinone-d3 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl Methcathinone-d3 Hydrochloride is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of methcathinone, a psychoactive stimulant belonging to the cathinone class. The compound is often used as a reference material in analytical studies due to its high accuracy and reliability .
準備方法
The synthesis of 2-Methyl Methcathinone-d3 Hydrochloride involves several steps. One common method starts with the addition of ethylmagnesium bromide to 3-methylbenzaldehyde to form 1-(3-methylphenyl)-1-propanol. This intermediate is then oxidized using pyridinium chlorochromate on silica gel to yield the corresponding ketone. The final step involves bromination with hydrobromic acid to produce the desired compound . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
化学反応の分析
2-Methyl Methcathinone-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
2-Methyl Methcathinone-d3 Hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: As a reference material in analytical chemistry for the calibration of instruments and validation of methods.
Biology: In studies investigating the metabolic pathways and biological effects of cathinone derivatives.
Medicine: Researching the pharmacokinetics and pharmacodynamics of psychoactive substances.
Industry: Used in the development of new analytical techniques and quality control processes
作用機序
The mechanism of action of 2-Methyl Methcathinone-d3 Hydrochloride involves its interaction with monoamine transporters in the brain. It inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased extracellular concentrations of these neurotransmitters. This results in enhanced cell-to-cell signaling and stimulant effects. The compound primarily targets the dopamine transporter, norepinephrine transporter, and serotonin transporter pathways .
類似化合物との比較
2-Methyl Methcathinone-d3 Hydrochloride is similar to other substituted cathinones such as:
3-Methylmethcathinone: Known for its potent inhibition of norepinephrine and dopamine transporters.
4-Methylmethcathinone (Mephedrone): Exhibits strong stimulant properties and is widely studied for its psychoactive effects.
Methcathinone: A closely related compound with similar stimulant effects but differing in the β-keto substituent.
The uniqueness of this compound lies in its stable isotope labeling, which makes it highly valuable for precise analytical studies and research applications .
特性
CAS番号 |
1330277-26-3 |
|---|---|
分子式 |
C11H16ClNO |
分子量 |
216.72 g/mol |
IUPAC名 |
1-(2-methylphenyl)-2-(trideuteriomethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-8-6-4-5-7-10(8)11(13)9(2)12-3;/h4-7,9,12H,1-3H3;1H/i3D3; |
InChIキー |
BNZJHCPXDZXUMH-FJCVKDQNSA-N |
異性体SMILES |
[2H]C([2H])([2H])NC(C)C(=O)C1=CC=CC=C1C.Cl |
正規SMILES |
CC1=CC=CC=C1C(=O)C(C)NC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


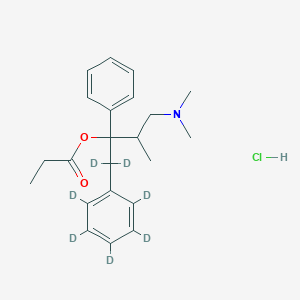
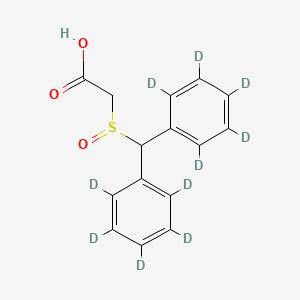
![N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B13441199.png)
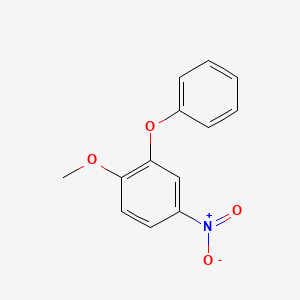

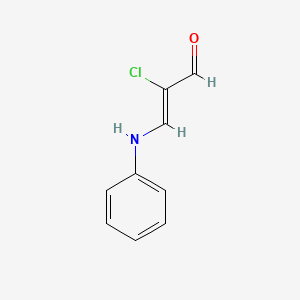
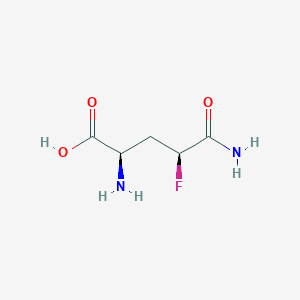
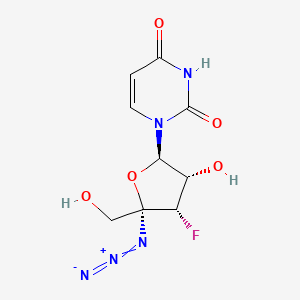




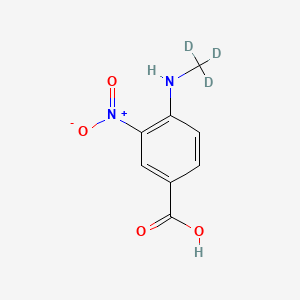
![(3Z,8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B13441267.png)
